molecular formula C13H12N2O B12273275 (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime

(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime

Cat. No.: B12273275
M. Wt: 212.25 g/mol
InChI Key: ZWBSNTSHJZOYAE-FYWRMAATSA-N
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Description

(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is a complex organic compound that features a cyclohexene ring substituted with a pyridin-2-ylethynyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime typically involves multiple steps. One common approach starts with the preparation of the cyclohex-2-en-1-one core, followed by the introduction of the pyridin-2-ylethynyl group through a Sonogashira coupling reaction. The final step involves the formation of the oxime group via the reaction of the ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Sonogashira coupling and the oxime formation steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The pyridin-2-ylethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyridin-2-ylethynyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is unique due to the combination of its cyclohexene core, pyridin-2-ylethynyl group, and oxime functionality. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(NE)-N-[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O/c16-15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-2,5,9-10,16H,3-4,6H2/b15-13+

InChI Key

ZWBSNTSHJZOYAE-FYWRMAATSA-N

Isomeric SMILES

C1CC(=C/C(=N/O)/C1)C#CC2=CC=CC=N2

Canonical SMILES

C1CC(=CC(=NO)C1)C#CC2=CC=CC=N2

Origin of Product

United States

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